4-(Benzyloxy)oxane-4-carboxylic acid

Description

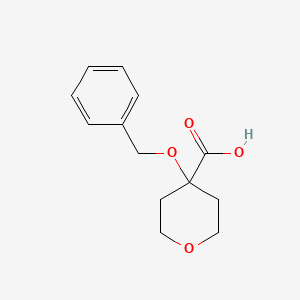

4-(Benzyloxy)oxane-4-carboxylic acid is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a benzyloxy group and a carboxylic acid moiety. Its molecular formula is C₁₃H₁₆O₄, yielding a molecular weight of 248.26 g/mol (estimated from structural analogs in ). While direct physicochemical data for this compound are scarce in the provided evidence, its structural analogs suggest moderate stability under standard storage conditions, with precautions against strong oxidizers to prevent decomposition into carbon oxides .

Properties

IUPAC Name |

4-phenylmethoxyoxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-12(15)13(6-8-16-9-7-13)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBNUUMAZBAULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293265-45-8 | |

| Record name | 4-(benzyloxy)oxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Benzylation of Maltol

- Procedure: Maltol is dissolved in an organic solvent such as acetonitrile, acetone, tetrahydrofuran, or N,N-dimethylformamide.

- Reagents: Benzyl chloride and an inorganic base (preferably potassium carbonate) are added.

- Conditions: The mixture is heated at 50–90 °C for 10–20 hours.

- Outcome: Formation of 3-O-benzyl maltol by substitution of the hydroxy group with a benzyloxy moiety.

- Notes: The molar ratio of maltol:benzyl chloride:base:solvent is optimized around 1:1.1–1.2:1.5–2.0:4.5–5 by mass.

Step 2: Formation of 3-Benzyloxy-2-(2-(dimethylamino)vinyl)-4H-pyran-4-one

- Procedure: The benzylated intermediate is dissolved in a solvent and reacted with N,N-dimethylformamide dimethyl acetal.

- Conditions: Heated at 80–150 °C for 10–30 hours, then cooled to 0–40 °C.

- Outcome: Introduction of a dimethylamino vinyl group at the 2-position of the pyran ring.

- Purification: Concentration under reduced pressure followed by crystallization.

Step 3: Oxidation to 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid

- Procedure: The vinyl intermediate is dissolved in a solvent (methanol, acetone, or dichloromethane) at low temperature (-50 to -40 °C).

- Reagents: Oxygen (O2) is introduced followed by addition of 30% hydrogen peroxide.

- Conditions: Stirring for 2–10 hours, then warming to 0–40 °C.

- Outcome: Oxidative cleavage of the vinyl group to yield the carboxylic acid.

- Purification: Solvent removal under reduced pressure, crystallization from ethanol or acetonitrile.

- Yield and Purity: Overall yield of three-step synthesis is approximately 70–73%, with product purity ≥99.5% and single impurity ≤0.2%.

Table 1: Summary of Key Reaction Parameters for the Patent Method

| Step | Reactants & Conditions | Temperature (°C) | Time (h) | Solvent(s) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Maltol + Benzyl chloride + K2CO3 | 50–90 | 10–20 | Acetonitrile (preferred) | - | - | Benzylation to 3-O-benzyl maltol |

| 2 | 3-O-benzyl maltol + DMF dimethyl acetal | 80–150 | 10–30 | - | - | - | Formation of vinyl intermediate |

| 3 | Vinyl intermediate + O2 + H2O2 | -50 to 40 | 2–10 | Methanol, acetone, or DCM | 70–73 | ≥99.5 | Oxidation to carboxylic acid, crystallization |

Alternative Preparation Routes from Literature

Oxidation of Benzylated Pyranones (Chem. Papers, 1994)

- Starting from 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid derivatives, oxidation using silver oxide or chromium trioxide in aqueous medium at elevated temperatures (around 60 °C) can be employed.

- Esterification and subsequent conversions (e.g., acid chloride formation, amide synthesis) are also documented for derivative preparation.

- Purification typically involves crystallization from ethanol or chloroform.

- This method is more classical and less scalable compared to the patent method but provides useful intermediates for further functionalization.

Esterification and Functional Group Manipulation

- Benzyl esters of 4-oxo-4H-pyran-2-carboxylic acid can be prepared by refluxing with benzyl alcohol and p-toluenesulfonic acid in benzene with azeotropic removal of water.

- Acid chlorides and amides derived from the acid are synthesized by reaction with phosphorus pentachloride and amines respectively.

- These methods are valuable for preparing derivatives but less direct for the acid itself.

Research Findings and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectra confirm the structure of the final compound, with characteristic signals for benzyloxy protons (~5.13 ppm, singlet), aromatic protons (7.33–7.46 ppm, multiplet), and pyran ring protons (6.55 and 8.20 ppm, doublets).

- High purity (>99.5%) is achieved through optimized crystallization protocols.

- The oxidation step is critical and requires careful control of temperature and oxygen/hydrogen peroxide addition to avoid over-oxidation or side reactions.

- The overall process is amenable to scale-up with good reproducibility and yield (~70%).

Summary and Recommendations

The preparation of 4-(Benzyloxy)oxane-4-carboxylic acid is best accomplished via a three-step synthetic sequence starting from maltol:

- Benzyl protection of maltol’s hydroxy group using benzyl chloride and potassium carbonate in acetonitrile.

- Formation of a dimethylamino vinyl intermediate by reaction with N,N-dimethylformamide dimethyl acetal.

- Controlled oxidation with oxygen and hydrogen peroxide at low temperature to yield the target carboxylic acid.

This method offers a high yield, excellent purity, and scalability suitable for research and industrial applications. Alternative classical oxidation and esterification methods exist but are less efficient for direct acid preparation.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)oxane-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups such as alcohols.

Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzyloxy-substituted oxane derivatives with additional oxygen-containing functional groups, while reduction can produce benzyloxy-substituted oxane alcohols .

Scientific Research Applications

4-(Benzyloxy)oxane-4-carboxylic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)oxane-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The benzyloxy group and carboxylic acid functional group play key roles in these interactions, influencing the compound’s binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(benzyloxy)oxane-4-carboxylic acid with structurally related oxane-4-carboxylic acid derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Observations:

Substituent Effects on Lipophilicity :

- The benzyloxy group in the target compound increases lipophilicity compared to smaller substituents like difluoromethyl or methoxyethyl. This property makes it suitable for lipid-soluble drug intermediates .

- In contrast, 4-(2-methoxyethyl)oxane-4-carboxylic acid exhibits higher aqueous solubility due to its shorter alkyl chain and polar methoxy group .

Electronic Effects on Acidity :

- The electron-withdrawing difluoromethyl group in 4-(difluoromethyl)oxane-4-carboxylic acid likely lowers the pKa of the carboxylic acid moiety, enhancing its acidity compared to benzyloxy-substituted analogs .

Stability and Reactivity: Benzyloxy groups are susceptible to hydrogenolysis, enabling selective deprotection in multi-step syntheses. This contrasts with methoxyphenyl or methoxyethyl groups, which are more stable under reductive conditions . All compounds require precautions against strong oxidizers to avoid decomposition, as noted in safety protocols for similar oxane derivatives .

Commercial Availability :

- This compound is marketed as a building block (e.g., 3D-EEC95393) at a premium price (€542/50mg), reflecting its specialized synthetic utility .

Biological Activity

4-(Benzyloxy)oxane-4-carboxylic acid, with the CAS number 1293265-45-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxane ring structure with a benzyloxy group and a carboxylic acid functional group, contributing to its chemical reactivity and biological profile.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Key aspects include:

- Absorption : The compound's solubility and stability under physiological conditions are critical for its absorption.

- Distribution : It is likely distributed through the bloodstream, potentially crossing the blood-brain barrier depending on its lipophilicity.

- Metabolism : The compound may undergo biotransformation via cytochrome P450 enzymes, leading to active or inactive metabolites .

- Excretion : Renal excretion is anticipated, necessitating studies on its clearance rates.

Anticancer Potential

In vitro studies have indicated that derivatives of compounds related to this compound exhibit submicromolar inhibitory activity against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated effectiveness in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression.

Anti-inflammatory Effects

Research has shown that certain analogs can ameliorate inflammation-related conditions. For example, compounds that activate PPARα have been linked to reduced vascular leakage and neurodegeneration in animal models of diabetic retinopathy .

Case Studies

Data Summary Table

| Property | Description |

|---|---|

| CAS Number | 1293265-45-8 |

| Chemical Formula | C12H14O4 |

| Mechanism of Action | Enzyme inhibition; receptor agonism |

| Pharmacokinetics | Absorption via gastrointestinal tract; renal excretion |

| Biological Activities | Anticancer; anti-inflammatory; potential antibacterial |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 4-(Benzyloxy)oxane-4-carboxylic acid, and how do reaction parameters affect yield?

- Methodological Answer : The synthesis typically involves benzylation of oxane-4-carboxylic acid precursors or coupling reactions using benzyl-protecting groups. Key parameters include:

- Catalyst selection : Palladium or copper catalysts for cross-coupling (e.g., Suzuki-Miyaura for aryl-ether formation) .

- Temperature control : Mild conditions (20–60°C) to prevent decomposition of the benzyloxy group.

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the product from byproducts like unreacted benzyl halides .

- Data Gaps : Limited direct synthesis data exists; extrapolation from analogous benzyloxy derivatives is necessary.

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR should show peaks for the benzyloxy aromatic protons (δ 7.2–7.4 ppm) and oxane ring protons (δ 3.5–4.5 ppm). C NMR confirms the carboxylic acid carbonyl (δ ~170 ppm) .

- FT-IR : Strong absorption bands for C=O (1700–1720 cm) and ether C-O (1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] for CHO, expected m/z 236.1048) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as decomposition may release carbon oxides .

- Storage : Store in airtight containers away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How does the benzyloxy group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- The electron-donating benzyloxy group increases electron density at the carboxylic acid, reducing electrophilicity. This may necessitate stronger nucleophiles (e.g., Grignard reagents) or activating agents (e.g., DCC/DMAP) for esterification/amidation .

- Computational studies (DFT) can model charge distribution to predict reactivity sites .

Q. What experimental approaches resolve contradictions in solubility data for this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 2–12) using UV-Vis spectroscopy or gravimetric analysis.

- Partition Coefficients (logP) : Determine via shake-flask experiments (octanol/water) to assess hydrophobicity .

- Note : Existing data for analogs (e.g., 4-ethoxybenzoic acid) suggest moderate solubility in polar aprotic solvents, but experimental validation is critical .

Q. How can computational modeling predict thermodynamic properties like melting point or stability?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model crystal packing to estimate melting points and thermal stability .

- Density Functional Theory (DFT) : Calculate Gibbs free energy of decomposition pathways (e.g., benzyl group cleavage) .

- Validation : Compare predictions with DSC/TGA experimental data for accuracy.

Q. What strategies mitigate instability of this compound under acidic/basic conditions?

- Methodological Answer :

- pH Optimization : Use buffered solutions (pH 4–8) to minimize hydrolysis of the benzyloxy group.

- Derivatization : Convert to stable esters (e.g., methyl or tert-butyl) during storage, followed by in-situ deprotection .

- Accelerated Stability Studies : Conduct stress testing (40–80°C, 75% RH) with HPLC monitoring to identify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.